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Compound of Interest

Compound Name: Pyridine-3,5-dicarbonitrile

Cat. No.: B074902 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

pyridine-3,5-dicarbonitrile, a key heterocyclic compound with applications in medicinal

chemistry and materials science. This document presents a detailed analysis of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented

with experimental protocols and a logical workflow for spectroscopic analysis.

Core Spectroscopic Data
The following sections summarize the key spectroscopic data for pyridine-3,5-dicarbonitrile.

Due to the limited availability of experimentally verified spectra for the unsubstituted parent

compound in publicly accessible databases, the following data is a combination of reported

values for closely related structures and predicted values based on established spectroscopic

principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For

pyridine-3,5-dicarbonitrile, both ¹H and ¹³C NMR provide characteristic signals that confirm its

molecular structure.

¹H NMR (Proton NMR) Data
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The ¹H NMR spectrum of pyridine-3,5-dicarbonitrile is expected to show two signals

corresponding to the aromatic protons.

Chemical Shift (δ) (ppm) Multiplicity Assignment

~9.1 Singlet H-2, H-6

~8.5 Singlet H-4

Note: Predicted chemical shifts are based on the analysis of substituted pyridine-3,5-
dicarbonitrile derivatives and established substituent effects on the pyridine ring.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum will display signals for the three distinct carbon environments in the

pyridine ring and the carbon of the nitrile groups.

Chemical Shift (δ) (ppm) Assignment

~152 C-2, C-6

~140 C-4

~118 C-3, C-5

~115 -CN

Note: Predicted chemical shifts are based on computational models and data from analogous

structures.

Infrared (IR) Spectroscopy
The IR spectrum of pyridine-3,5-dicarbonitrile is characterized by the presence of a strong

absorption band due to the nitrile functional group.
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2230 Strong C≡N stretch

~1600-1450 Medium to Strong
Aromatic C=C and C=N ring

stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

m/z Relative Intensity (%) Assignment

129 100 [M]⁺ (Molecular Ion)

102 Moderate [M-HCN]⁺

76 Moderate [C₄H₂N]⁺

Note: The molecular ion is expected to be the base peak due to the stability of the aromatic

ring. Fragmentation is predicted to involve the loss of HCN.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of pyridine-3,5-dicarbonitrile in 0.6-

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field

strength of 300 MHz or higher. For ¹³C NMR, a proton-decoupled spectrum is typically
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obtained to simplify the signals.

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate

software. This includes Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of pyridine-3,5-dicarbonitrile with approximately 100-200

mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the powder into a pellet press and apply pressure to form a transparent

or translucent pellet.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr

pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the

molecular ion and fragment ions.

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass

analyzer (e.g., quadrupole or time-of-flight).

Detection: Detect the ions and generate a mass spectrum that plots the relative abundance

of each ion as a function of its m/z value.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation and

characterization of an organic compound like pyridine-3,5-dicarbonitrile using the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b074902?utm_src=pdf-body
https://www.benchchem.com/product/b074902?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074902?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


spectroscopic techniques discussed.
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Caption: A logical workflow for the spectroscopic analysis and structural confirmation of

pyridine-3,5-dicarbonitrile.

To cite this document: BenchChem. [Spectroscopic Profile of Pyridine-3,5-dicarbonitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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